4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and phenyl groups at the 5 and 7 positions. This unique structure imparts distinct chemical properties and makes it a valuable scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, division, and death .
Mode of Action
This compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the targeted kinases by this compound affects multiple biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . Similarly, the inhibition of VEGFR2 can affect angiogenesis, while the inhibition of CDK2 can disrupt the cell cycle .
Pharmacokinetics
The compound’s molecular weight (305761) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of the targeted kinases by this compound can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . It can also increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically uses nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the core structure but lacks the phenyl groups, resulting in different chemical properties and biological activities.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a chlorine atom, which can significantly alter its reactivity and applications.
Uniqueness
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its potency and selectivity as a kinase inhibitor. This makes it a valuable compound in the development of targeted therapies for various diseases .
Properties
IUPAC Name |
4-chloro-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-17-16-15(13-7-3-1-4-8-13)11-22(18(16)21-12-20-17)14-9-5-2-6-10-14/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZGZMAUAHURP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287177-10-0 |
Source
|
Record name | 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4DV56RQ4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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